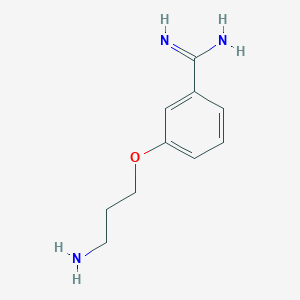
3-(3-Aminopropoxy)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Aminopropoxy)benzenecarboximidamide is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol It is known for its unique structure, which includes an aminopropoxy group attached to a benzenecarboximidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropoxy)benzenecarboximidamide typically involves the reaction of 3-aminopropanol with benzenecarboximidamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet industrial demands, and additional purification steps are implemented to ensure the compound’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopropoxy)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aminopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors like temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(3-Aminopropoxy)benzenecarboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Aminopropoxy)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The aminopropoxy group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3-Aminopropoxy)benzenecarboximidamide include other benzenecarboximidamide derivatives with different substituents on the benzene ring or variations in the aminopropoxy group .
Uniqueness
What sets this compound apart from its similar compounds is its specific structure, which imparts unique chemical and biological properties.
Properties
CAS No. |
772322-75-5 |
|---|---|
Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
3-(3-aminopropoxy)benzenecarboximidamide |
InChI |
InChI=1S/C10H15N3O/c11-5-2-6-14-9-4-1-3-8(7-9)10(12)13/h1,3-4,7H,2,5-6,11H2,(H3,12,13) |
InChI Key |
PNBUTGUTZFLAGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCN)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















